molecular formula C21H12F3N3O5S B11498238 Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11498238
M. Wt: 475.4 g/mol
InChI Key: OYXWTDZZYCORGK-UHFFFAOYSA-N
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Description

Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-(3-nitrophenyl)-1,3-thiazol-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of trifluoromethyl groups enhances its binding affinity to the target enzymes, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its combination of trifluoromethyl, nitrophenyl, and thiazole groups. This structural complexity contributes to its enhanced chemical reactivity and potential biological activity compared to simpler quinolone derivatives .

Properties

Molecular Formula

C21H12F3N3O5S

Molecular Weight

475.4 g/mol

IUPAC Name

ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C21H12F3N3O5S/c1-2-32-20(29)13-8-26(18-12(19(13)28)7-14(22)16(23)17(18)24)21-25-15(9-33-21)10-4-3-5-11(6-10)27(30)31/h3-9H,2H2,1H3

InChI Key

OYXWTDZZYCORGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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